![molecular formula C11H12F3N B2518348 cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine CAS No. 1812174-93-8](/img/structure/B2518348.png)
cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine, also known as TFMPP, is a psychoactive drug that belongs to the phenylpiperazine class. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. TFMPP is known for its hallucinogenic and euphoric effects, and it has been used in various scientific research studies to understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
Trifluoromethyl Groups in Drug Design
Chemical Properties and Significance : The trifluoromethyl group (-CF3) is a highly electronegative moiety that can significantly affect the biological activity of a molecule. Its incorporation into pharmaceuticals can enhance metabolic stability, alter pharmacokinetic properties, and increase the lipophilicity of a molecule, making the compound more likely to penetrate cellular membranes.
Applications in Medicinal Chemistry : Compounds featuring a trifluoromethyl group are extensively explored in the realm of antitubercular drug design. For example, the strategic placement of a trifluoromethyl substituent has been assessed for its impact on the pharmacodynamic and pharmacokinetic behavior of antitubercular agents, indicating the potential for improved potency and drug-likeness (Thomas, 1969).
Mécanisme D'action
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the lack of specific target information, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine are as follows :
- High gastrointestinal absorption is predicted for this compound . The compound is predicted to be BBB (Blood-Brain Barrier) permeant . It is not a substrate for P-glycoprotein, and it does not inhibit CYP1A2, CYP2C19, CYP2C9, or CYP3A4. However, it is a predicted inhibitor of CYP2D6 . Information on the excretion of this compound is not available .
These properties suggest that this compound has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8/h1-4,8,10H,5-6,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSHQSYFWIQVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
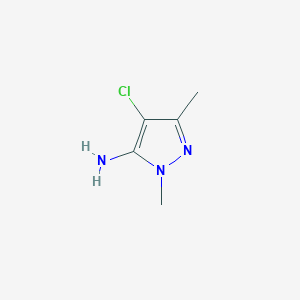
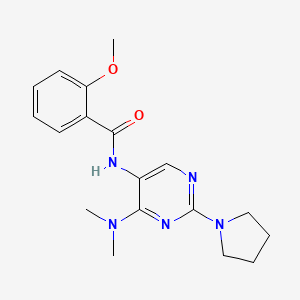
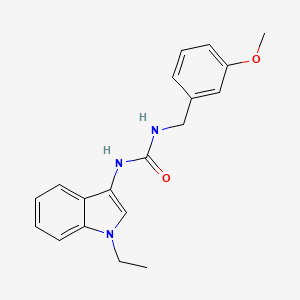
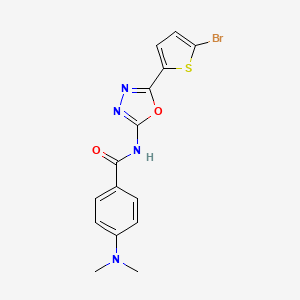
![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)


![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)
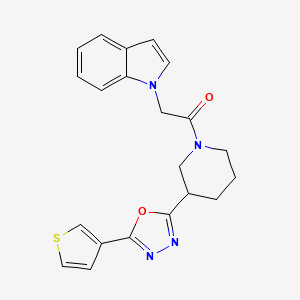
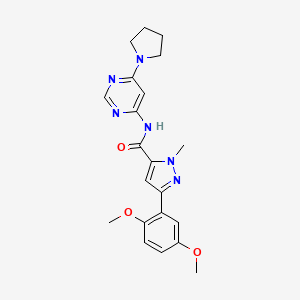
![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)
